molecular formula C21H17N3O3S B2979440 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1421531-31-8

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2979440
CAS No.: 1421531-31-8
M. Wt: 391.45
InChI Key: VOTPOVZUUIDXBG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a methylbenzothiazole group, an azetidine ring, and a phenylisoxazole group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving coupling reactions, ring formation, and functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the azetidine ring might undergo ring-opening reactions, and the phenylisoxazole group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Scientific Research Applications

Azetidinone and Thiazole Derivatives Synthesis

Microwave-Assisted Synthesis

Microwave-assisted reactions have been utilized for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds have been screened for their pharmacological activities, demonstrating the potential for diverse applications in medicinal chemistry (Mistry & Desai, 2006).

Stereoselective Synthesis

Enantiomerically pure oxazolidinones have been synthesized from aziridine-2-methanols, showcasing the importance of stereoselectivity in chemical synthesis for potential pharmaceutical applications (Park et al., 2003).

Chemical Reactivity and Applications

Reactivity with Singlet Oxygen

Studies have demonstrated that oxazolidinone-functionalized enecarbamates react stereoselectively with singlet oxygen, leading to methyldesoxybenzoin in moderate to high enantiomeric excess. This reactivity showcases the potential for developing novel synthetic pathways and materials (Poon et al., 2004).

Antibacterial Screening

Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and screened for their antibacterial activities, suggesting the potential for discovering new antibacterial agents (Landage et al., 2019).

Formation and Reactivity of Oxazolinoazetidinones

Research on β-lactam antibiotics has led to the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones, indicating significant implications for antibiotic development and synthetic chemistry (Maki et al., 1981).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Mechanism of Action

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-6-5-9-18-19(13)22-21(28-18)26-15-11-24(12-15)20(25)16-10-17(27-23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPOVZUUIDXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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